molecular formula C22H16F3N5O3 B11238916 5-(4-nitrophenyl)-N-(1-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

5-(4-nitrophenyl)-N-(1-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11238916
M. Wt: 455.4 g/mol
InChI Key: NJYPJCHUAJIDSN-UHFFFAOYSA-N
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Description

5-(4-nitrophenyl)-N-(1-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the condensation of aminopyrazoles with various electrophilic reagents. For 5-(4-nitrophenyl)-N-(1-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide, the synthetic route may involve the reaction of aminopyrazoles with 1,2-allenic ketones under mild conditions without the use of any catalyst or promoter . The reaction conditions are generally mild, and the process is highly regioselective.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-nitrophenyl)-N-(1-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines or other functional groups.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives. Substitution reactions can yield a wide range of products depending on the substituents introduced.

Scientific Research Applications

5-(4-nitrophenyl)-N-(1-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(4-nitrophenyl)-N-(1-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-nitrophenyl)-N-(1-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific functional groups, such as the nitrophenyl and trifluoromethyl groups, which contribute to its distinct chemical and biological properties. These functional groups can enhance its potency, selectivity, and overall effectiveness in various applications.

Properties

Molecular Formula

C22H16F3N5O3

Molecular Weight

455.4 g/mol

IUPAC Name

5-(4-nitrophenyl)-N-(1-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C22H16F3N5O3/c1-13(14-5-3-2-4-6-14)26-21(31)18-12-20-27-17(11-19(22(23,24)25)29(20)28-18)15-7-9-16(10-8-15)30(32)33/h2-13H,1H3,(H,26,31)

InChI Key

NJYPJCHUAJIDSN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=C(C=C4)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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